3-(5-Bromo-2-nitrophenoxy)pyrrolidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H11BrN2O3 |
|---|---|
Molecular Weight |
287.11 g/mol |
IUPAC Name |
3-(5-bromo-2-nitrophenoxy)pyrrolidine |
InChI |
InChI=1S/C10H11BrN2O3/c11-7-1-2-9(13(14)15)10(5-7)16-8-3-4-12-6-8/h1-2,5,8,12H,3-4,6H2 |
InChI Key |
VUVNBFFZLCEXIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1OC2=C(C=CC(=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 3 5 Bromo 2 Nitrophenoxy Pyrrolidine
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of the target molecule, 3-(5-Bromo-2-nitrophenoxy)pyrrolidine, reveals that the most logical and common disconnection is at the ether linkage (C-O bond). This primary disconnection strategy simplifies the molecule into two key synthons: a nucleophilic phenol (B47542) component and an electrophilic pyrrolidine (B122466) component.
Disconnection A (Ether Bond): This leads to two precursor molecules: 5-Bromo-2-nitrophenol (B22722) (the aryl component) and a 3-substituted pyrrolidine . The nature of the substituent on the pyrrolidine ring dictates the specific forward synthetic reaction. For instance, a hydroxyl group at the 3-position (3-hydroxypyrrolidine) suggests a Mitsunobu reaction, while a good leaving group like a halide or a sulfonate ester (e.g., tosylate) points towards a Williamson ether synthesis.
Disconnection B (Pyrrolidine Ring): A more fundamental disconnection involves the deconstruction of the pyrrolidine ring itself. This approach is particularly relevant when considering the synthesis of stereochemically pure variants of the target molecule. It leads back to acyclic precursors that can be cyclized using various asymmetric methodologies to construct the chiral pyrrolidine core. nih.gov
This analysis highlights that the synthesis of this compound is intrinsically linked to the preparation and strategic use of its two main fragments.
Synthesis via Etherification Pathways
The formation of the ether bond is the pivotal step in assembling the final molecule. Several established organic reactions can be employed, each with its own set of advantages and considerations regarding reaction conditions and stereochemical outcomes.
Nucleophilic Aromatic Substitution (SNAr) Approaches Utilizing the Nitro Group
Nucleophilic Aromatic Substitution (SNAr) is a powerful method for forming aryl ethers, particularly when the aromatic ring is activated by strongly electron-withdrawing groups. In the case of this compound, the nitro group located ortho to the ether linkage provides potent activation for the substitution reaction.
The strategy typically involves the reaction of an N-protected 3-hydroxypyrrolidine with an activated aryl halide. The alkoxide of 3-hydroxypyrrolidine, generated in situ with a base such as sodium hydride (NaH), acts as the nucleophile. This nucleophile attacks an aryl halide, like 1-bromo-4-fluoro-2-nitrobenzene, displacing the fluoride, which is an excellent leaving group in SNAr reactions. The ortho-nitro group stabilizes the negatively charged Meisenheimer complex intermediate, facilitating the reaction.
| Reactant 1 | Reactant 2 | Base | Solvent | Key Feature |
| N-Boc-3-hydroxypyrrolidine | 1-Bromo-4-fluoro-2-nitrobenzene | NaH | DMF, THF | Nitro group activates the ring for nucleophilic attack. |
| 3-Hydroxypyrrolidine | 1-Bromo-4-fluoro-2-nitrobenzene | K₂CO₃ | DMSO | High regioselectivity due to electronic activation. |
Mitsunobu Reaction Protocols for O-Alkylation
The Mitsunobu reaction is a versatile and reliable method for forming ethers from an alcohol and a phenolic compound with inversion of stereochemistry at the alcohol's chiral center. organic-chemistry.org This is particularly valuable for synthesizing specific stereoisomers of this compound. nih.gov
In this protocol, N-protected 3-hydroxypyrrolidine (the alcohol component) is reacted with 5-bromo-2-nitrophenol (the nucleophile) in the presence of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgnih.gov The reaction proceeds through the formation of an alkoxyphosphonium salt, which is then displaced by the phenoxide in an Sₙ2 fashion. organic-chemistry.org A key advantage of this method is that if a chiral, enantiopure sample of (R)-3-hydroxypyrrolidine is used, the product will be the (S)-enantiomer, and vice versa, due to the clean inversion of configuration. organic-chemistry.org
| Alcohol | Phenol | Reagents | Solvent | Key Feature |
| (R)-N-Boc-3-hydroxypyrrolidine | 5-Bromo-2-nitrophenol | PPh₃, DEAD | THF | Inversion of stereochemistry at the pyrrolidine C-3 position. |
| (S)-N-Boc-3-hydroxypyrrolidine | 5-Bromo-2-nitrophenol | PPh₃, DIAD | Toluene | Mild reaction conditions suitable for complex substrates. |
Base-Catalyzed Alkylation Strategies Employing Substituted Phenols
The Williamson ether synthesis is a classic and straightforward method for preparing ethers. wikipedia.org This reaction follows an Sₙ2 mechanism where an alkoxide nucleophile displaces a leaving group from an alkyl electrophile. masterorganicchemistry.compressbooks.pub
For the synthesis of this compound, this approach involves two main variations:
The phenoxide of 5-bromo-2-nitrophenol, generated by treatment with a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃), acts as the nucleophile. This attacks an N-protected pyrrolidine ring that has a good leaving group, such as a tosylate or a halide (e.g., 3-bromopyrrolidine), at the 3-position. masterorganicchemistry.com
Alternatively, the alkoxide of N-protected 3-hydroxypyrrolidine can be used to displace a halide from an activated aryl ring, though this variation more closely resembles the SNAr pathway.
The success of the Williamson synthesis is highly dependent on the nature of the leaving group and the substrate. For an efficient Sₙ2 reaction, a primary or secondary carbon bearing the leaving group is preferred. masterorganicchemistry.comlibretexts.org
| Phenol Derivative | Pyrrolidine Derivative | Base | Solvent | Key Feature |
| 5-Bromo-2-nitrophenol | N-Boc-3-tosyloxypyrrolidine | K₂CO₃ | Acetonitrile | Classic Sₙ2 mechanism. |
| 5-Bromo-2-nitrophenol | N-Boc-3-bromopyrrolidine | NaH | THF | Retention of stereochemistry at the pyrrolidine C-3 position. |
Stereoselective Synthesis of the Pyrrolidine Core and its Impact on the Compound
The biological activity of chiral molecules is often dictated by their absolute stereochemistry. Therefore, access to enantiomerically pure forms of this compound is of high importance, which in turn relies on the availability of enantiopure 3-hydroxypyrrolidine precursors.
Asymmetric Approaches to Pyrrolidine Ring Construction
A variety of methods have been developed for the asymmetric synthesis of the chiral 3-hydroxypyrrolidine core. These methods provide access to either the (R) or (S) enantiomer, which can then be carried forward to the final target molecule.
Synthesis from Chiral Pool: One common strategy involves starting from readily available chiral molecules. For instance, chiral 3-hydroxypyrrolidine derivatives can be synthesized from precursors like chiral 1,2,4-tributanetriol. google.com This multi-step process involves the reduction of a halo-hydroxybutyrate, selective functionalization, and subsequent cyclization with an amine. google.com
Asymmetric Catalysis: Organocatalysis has emerged as a powerful tool for constructing chiral heterocycles. Proline and its derivatives are frequently used as catalysts in asymmetric reactions to build the pyrrolidine framework with high enantioselectivity. mdpi.comnih.gov
Enzymatic and Biocatalytic Methods: The use of enzymes or whole-cell microorganisms offers a green and highly selective route. For example, the hydroxylation of N-substituted pyrrolidines can be achieved with high regio- and stereoselectivity using specific bacterial strains. google.com Similarly, enzymatic resolution of racemic N-substituted-3-acyloxypyrrolidine can be employed to isolate the desired chiral alcohol. google.com
Metal-Mediated Cyclization: Asymmetric cyclization reactions, such as those involving tin-lithium exchange followed by intramolecular carbolithiation, can produce highly enantiomerically enriched pyrrolidines from simple acyclic precursors. nih.gov
| Method | Starting Material | Key Reagent/Catalyst | Enantiomeric Excess (ee) | Reference |
| Synthesis from Chiral Precursor | 4-halo-3-hydroxybutyrate derivative | Benzylamine | High | google.com |
| Biocatalytic Hydroxylation | N-benzoyl-pyrrolidine | Sphingomonas sp. | >95% (R) | google.com |
| Asymmetric Cyclization | Acyclic stannane (B1208499) precursor | n-Butyllithium | High | nih.gov |
Diastereoselective Control in Intermediate Synthesis
The creation of the this compound molecule necessitates the coupling of a chiral 3-hydroxypyrrolidine derivative with an activated bromonitrophenyl system. A primary strategy for achieving this is through a nucleophilic aromatic substitution (SNAr) reaction. In this approach, the stereocenter on the pyrrolidine ring can influence the formation of diastereomers if another chiral center is present or induced during the reaction.
However, in the direct coupling of a single enantiomer of a protected 3-hydroxypyrrolidine with an achiral bromonitrophenol derivative, the formation of diastereomers is not a primary concern at the etherification step itself. The key to obtaining a single enantiomer of the final product lies in the use of an enantiomerically pure 3-hydroxypyrrolidine precursor.
The main synthetic challenge regarding diastereoselectivity often arises during the synthesis of the pyrrolidine ring itself, especially if it is substituted at multiple positions. For the synthesis of the core pyrrolidine structure, methods like 1,3-dipolar cycloadditions of azomethine ylides with alkenes can be employed. The diastereoselectivity of such cycloadditions (endo vs. exo) can be influenced by the nature of the substituents, the solvent, and the presence of Lewis acid catalysts.
For instance, in the synthesis of substituted pyrrolidines, the reaction of an iminium ion with a nucleophile can proceed with facial selectivity, which is dictated by the existing stereochemistry in the molecule, thereby controlling the formation of a specific diastereomer. While specific studies on the diastereoselective synthesis of intermediates for this compound are not extensively documented in publicly available literature, the principles of substrate-controlled diastereoselection are fundamental.
Enantioselective Synthesis of 3-Hydroxypyrrolidine Precursors
The critical component for producing an enantiomerically pure final product is the availability of enantiopure (R)- or (S)-3-hydroxypyrrolidine. Several well-established methods are utilized for the synthesis of these key precursors. Often, the nitrogen of the pyrrolidine is protected, for instance as a tert-butyloxycarbonyl (Boc) carbamate (B1207046), to prevent side reactions and to influence the solubility and handling of the intermediate.
One common approach starts from commercially available chiral starting materials. For example, (S)-1-N-Boc-3-hydroxypyrrolidine can be synthesized from L-malic acid. This multi-step synthesis involves cyclization and reduction steps. Another route involves the asymmetric reduction of N-Boc-3-pyrrolidinone using chiral reducing agents or enzymatic methods to yield the desired enantiomer of the alcohol.
A notable method for obtaining the opposite enantiomer involves a Mitsunobu reaction. For instance, (R)-1-N-Boc-3-hydroxypyrrolidine can be treated with benzoic acid, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate like diisopropyl azodicarboxylate (DIAD). This reaction proceeds with an inversion of stereochemistry at the hydroxyl-bearing carbon, producing the (S)-benzoate ester. Subsequent hydrolysis of the ester yields (S)-1-N-Boc-3-hydroxypyrrolidine. The efficiency of this inversion is crucial for accessing both enantiomers of the final product.
| Precursor Synthesis Method | Starting Material | Key Reagents | Outcome |
| Asymmetric Reduction | N-Boc-3-pyrrolidinone | Chiral reducing agent (e.g., CBS catalyst, chiral boranes) | Enantiomerically enriched (R)- or (S)-N-Boc-3-hydroxypyrrolidine |
| Mitsunobu Inversion | (R)-1-N-Boc-3-hydroxypyrrolidine | Benzoic acid, PPh₃, DIAD | (S)-N-Boc-3-hydroxypyrrolidine (after hydrolysis) |
| From Chiral Pool | L-Malic Acid | Multi-step synthesis | (S)-1-N-Boc-3-hydroxypyrrolidine |
Purification and Isolation Techniques for High-Purity this compound
Achieving high purity of the final compound is essential, particularly for applications in pharmaceuticals. The purification strategy will depend on the physical properties of the compound and the nature of the impurities generated during the synthesis.
Extraction and Washing: After the reaction is complete, a standard aqueous workup is typically performed to remove inorganic salts and water-soluble impurities. This involves partitioning the reaction mixture between an organic solvent and water or a brine solution.
Crystallization: If the final product is a solid with good crystalline properties, crystallization is often the most effective and scalable method for purification. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then slowly cooled to allow for the formation of pure crystals, leaving impurities behind in the mother liquor.
Column Chromatography: For non-crystalline products or for the removal of impurities with similar solubility profiles, silica (B1680970) gel column chromatography is a widely used technique. A solvent system (eluent) is chosen that allows for the separation of the desired product from byproducts based on their differential adsorption to the silica gel stationary phase.
Chiral Chromatography: In cases where a racemic or diastereomeric mixture is produced, separation of the stereoisomers is necessary to obtain the desired enantiomerically pure compound. High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) using a chiral stationary phase (CSP) are powerful techniques for this purpose. These methods can separate enantiomers or diastereomers based on their differential interactions with the chiral environment of the column. While highly effective, these chromatographic methods can be costly to scale up. Therefore, developing a highly stereoselective synthesis is generally the preferred industrial strategy.
Spectroscopic Characterization and Structural Elucidation of 3 5 Bromo 2 Nitrophenoxy Pyrrolidine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, a detailed molecular map can be constructed.
The ¹H NMR spectrum of 3-(5-Bromo-2-nitrophenoxy)pyrrolidine would provide crucial information about the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) are influenced by the electronic effects of the bromo and nitro substituents on the aromatic ring and the ether linkage to the pyrrolidine (B122466) ring.
Expected ¹H NMR Data:
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 (Aromatic) | ~8.0 - 8.2 | d | ~2.5 |
| H-4 (Aromatic) | ~7.2 - 7.4 | dd | ~9.0, 2.5 |
| H-6 (Aromatic) | ~7.8 - 8.0 | d | ~9.0 |
| O-CH (Pyrrolidine) | ~5.0 - 5.2 | m | - |
| N-CH₂ (Pyrrolidine) | ~3.3 - 3.6 | m | - |
| CH₂ (Pyrrolidine) | ~2.1 - 2.4 | m | - |
| NH (Pyrrolidine) | Broad singlet | - | - |
Note: The chemical shifts are estimates and can vary based on the solvent and experimental conditions.
The aromatic protons are expected to appear in the downfield region (7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nitro group. The proton ortho to the nitro group (H-3) would likely be the most downfield. The pyrrolidine protons would appear in the upfield region, with the proton attached to the oxygen-bearing carbon (O-CH) being the most deshielded among them.
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronic nature of their substituents.
Expected ¹³C NMR Data:
| Carbon Assignment | Expected Chemical Shift (ppm) |
| C-O (Aromatic) | ~150 - 155 |
| C-NO₂ (Aromatic) | ~140 - 145 |
| C-Br (Aromatic) | ~115 - 120 |
| C-3 (Aromatic) | ~125 - 130 |
| C-4 (Aromatic) | ~120 - 125 |
| C-6 (Aromatic) | ~110 - 115 |
| O-CH (Pyrrolidine) | ~75 - 80 |
| N-CH₂ (Pyrrolidine) | ~50 - 55 |
| CH₂ (Pyrrolidine) | ~30 - 35 |
Note: The chemical shifts are estimates and can vary based on the solvent and experimental conditions.
The carbon atom attached to the oxygen (C-O) and the nitro group (C-NO₂) are expected to be the most downfield in the aromatic region. The carbons of the pyrrolidine ring will appear in the aliphatic region of the spectrum.
To unambiguously assign all proton and carbon signals and to determine the connectivity and spatial relationships within the molecule, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons within the pyrrolidine ring and the aromatic system. For example, correlations would be expected between the aromatic protons H-3, H-4, and H-6, and among the protons of the pyrrolidine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for connecting the pyrrolidine ring to the phenoxy moiety through the ether linkage. For instance, a correlation between the O-CH proton of the pyrrolidine ring and the C-O of the aromatic ring would confirm their connectivity.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are close to each other, which is critical for determining the stereochemistry of the molecule, particularly the relative orientation of the substituents on the pyrrolidine ring.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula.
Expected HRMS Data:
| Ion | Calculated m/z |
| [M+H]⁺ | C₁₀H₁₁BrN₂O₃ + H⁺ |
| [M+Na]⁺ | C₁₀H₁₁BrN₂O₃ + Na⁺ |
The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (e.g., the molecular ion) and analysis of the resulting product ions. The fragmentation pattern provides valuable structural information.
Expected Fragmentation Pathways:
The fragmentation of this compound would likely involve cleavage of the ether bond, loss of the nitro group, and fragmentation of the pyrrolidine ring.
Predicted MS/MS Fragmentation Data Table:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragment Structure/Loss |
| [M+H]⁺ | Varies | Loss of NO₂ |
| [M+H]⁺ | Varies | Cleavage of the ether bond |
| [M+H]⁺ | Varies | Fragmentation of the pyrrolidine ring |
By analyzing these characteristic fragments, the connectivity of the molecule can be confirmed, corroborating the structure determined by NMR spectroscopy.
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule. For this compound, the IR spectrum is expected to exhibit several key absorption bands corresponding to its distinct structural components: the pyrrolidine ring, the aromatic ring, the nitro group, and the ether linkage.
Based on data from analogous compounds, the following table summarizes the expected IR absorption peaks and their corresponding functional groups. The vibrations of the pyrrolidine ring's C-H and N-H bonds are anticipated in the higher frequency region. researchgate.net The presence of the aromatic ring will be confirmed by C-H stretching and bending vibrations. The nitro group, a strong electron-withdrawing feature, will display characteristic symmetric and asymmetric stretching vibrations. The C-O-C ether linkage and the C-Br bond will also have distinct signals in the fingerprint region of the spectrum.
| Functional Group | **Expected Wavenumber (cm⁻¹) ** | Vibrational Mode |
| Aromatic C-H | 3100-3000 | Stretching |
| Aliphatic C-H (pyrrolidine) | 2990-2850 | Stretching |
| N-H (pyrrolidine) | 3400-3200 | Stretching |
| Asymmetric NO₂ | 1550-1510 | Stretching |
| Symmetric NO₂ | 1360-1320 | Stretching |
| C-O-C (ether) | 1280-1200 | Asymmetric Stretching |
| C-N (pyrrolidine) | 1250-1020 | Stretching |
| C-Br | 680-515 | Stretching |
X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Configuration
Analysis of the closely related isomer, 3-(2-Bromo-4-nitrophenoxy)pyrrolidine, indicates that the dihedral angle between the pyrrolidine and benzene (B151609) rings is a critical feature, typically ranging from 45 to 60 degrees. This twist is a result of steric hindrance between the substituents on both rings. Such steric effects would also be expected to play a significant role in the crystal packing of this compound.
A hypothetical crystallographic analysis would yield a set of unit cell parameters and atomic coordinates. The table below presents potential crystallographic data for this compound, extrapolated from known structures of similar compounds. researchgate.net The absolute configuration of the chiral center at the 3-position of the pyrrolidine ring could also be definitively established using anomalous dispersion effects in the X-ray diffraction experiment, typically by referencing the Flack parameter.
| Crystallographic Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 14.1 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1170 |
| Z | 4 |
Chemical Reactivity and Derivatization Strategies for 3 5 Bromo 2 Nitrophenoxy Pyrrolidine
Reactions Involving the Bromine Substituent
The bromine atom on the aromatic ring of 3-(5-bromo-2-nitrophenoxy)pyrrolidine serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is well-suited for several modern synthetic methodologies.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures from aryl halides. The bromine atom in this compound is amenable to these transformations, enabling the introduction of a wide range of substituents.
The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds by reacting an organoboron species with an organic halide in the presence of a palladium catalyst and a base. For this compound, a Suzuki reaction with an aryl or heteroaryl boronic acid would yield the corresponding biaryl compound. The reaction conditions typically involve a palladium(0) source, such as tetrakis(triphenylphosphine)palladium(0) or a combination of a palladium(II) salt and a phosphine (B1218219) ligand, and a base like potassium carbonate or cesium carbonate.
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction would allow for the introduction of an alkynyl moiety onto the aromatic ring of this compound, leading to the synthesis of arylethynyl derivatives. Typical conditions involve a palladium catalyst, a copper(I) salt (e.g., CuI), and an amine base such as triethylamine (B128534) or diisopropylethylamine.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This methodology would enable the amination of the 5-position of the phenoxy ring in this compound, providing access to a variety of N-aryl derivatives. The reaction typically requires a palladium catalyst, a phosphine ligand (often a bulky, electron-rich one), and a strong base like sodium tert-butoxide.
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions This table presents hypothetical reaction examples for illustrative purposes, as specific literature data for this compound is not available.
| Reaction Type | Coupling Partner | Potential Product | Typical Catalyst System |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | 3-(5-Phenyl-2-nitrophenoxy)pyrrolidine | Pd(PPh3)4, K2CO3 |
| Sonogashira | Phenylacetylene | 3-(5-(Phenylethynyl)-2-nitrophenoxy)pyrrolidine | PdCl2(PPh3)2, CuI, Et3N |
| Buchwald-Hartwig | Morpholine | 3-(5-(Morpholin-4-yl)-2-nitrophenoxy)pyrrolidine | Pd2(dba)3, BINAP, NaOt-Bu |
Nucleophilic Displacement of Bromine for Functionalization
While direct nucleophilic aromatic substitution of the bromine atom is challenging due to the electron-rich nature of the aromatic ring, it can be facilitated by the presence of the strongly electron-withdrawing nitro group, particularly when it is positioned ortho or para to the leaving group. In the case of this compound, the nitro group is ortho to the ether linkage and meta to the bromine, thus its activating effect on the bromine's displacement is not as pronounced as it would be in a para or ortho relationship. However, under forcing conditions or with highly nucleophilic reagents, displacement of the bromine may be achievable.
Lithium-Halogen Exchange and Subsequent Electrophilic Quenching
Lithium-halogen exchange is a powerful method for converting aryl halides into aryllithium species, which are potent nucleophiles. This reaction is typically very fast and can be performed at low temperatures to avoid side reactions. The bromine atom in this compound can undergo exchange with an organolithium reagent, such as n-butyllithium or tert-butyllithium, to generate the corresponding 5-lithio derivative. This highly reactive intermediate can then be trapped with a variety of electrophiles to introduce a wide range of functional groups at the 5-position.
Table 2: Potential Functionalization via Lithium-Halogen Exchange This table presents hypothetical reaction examples for illustrative purposes, as specific literature data for this compound is not available.
| Electrophile | Introduced Functional Group | Potential Product |
|---|---|---|
| Carbon dioxide (CO2) | Carboxylic acid | 3-(5-Carboxy-2-nitrophenoxy)pyrrolidine |
| N,N-Dimethylformamide (DMF) | Aldehyde | 3-(5-Formyl-2-nitrophenoxy)pyrrolidine |
| Iodine (I2) | Iodine | 3-(5-Iodo-2-nitrophenoxy)pyrrolidine |
Transformations of the Nitro Group
The nitro group in this compound is a key functional moiety that can be transformed into other useful groups or can be exploited for its electron-withdrawing properties to facilitate other reactions.
Reduction to Amino Derivatives
The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, as it converts a strongly deactivating group into a strongly activating, ortho, para-directing group. This transformation can be achieved using various reducing agents. Common methods include catalytic hydrogenation using a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, under a hydrogen atmosphere. Alternatively, chemical reduction can be performed using metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid. The resulting amino derivative, 5-bromo-2-aminophenoxypyrrolidine, is a valuable intermediate for further functionalization, such as diazotization followed by Sandmeyer reactions or as a nucleophile in coupling reactions.
Role of the Nitro Group in Enhanced Nucleophilic Aromatic Substitution (SNAr)
The nitro group is a powerful electron-withdrawing group that can activate an aromatic ring towards nucleophilic aromatic substitution (SNAr). In the context of this compound, the nitro group is positioned ortho to the ether linkage. This positioning significantly activates the carbon atom attached to the ether for nucleophilic attack, should a suitable leaving group be present at that position. While the primary focus of this article is on the derivatization of the bromo and nitro groups, it is important to recognize that the nitro group's presence makes the ether linkage itself a potential site for SNAr, for instance, if the pyrrolidine (B122466) moiety were to be replaced by another nucleophile under appropriate conditions. The strong electron-withdrawing nature of the nitro group stabilizes the negatively charged Meisenheimer complex intermediate that is formed during the SNAr reaction, thereby lowering the activation energy and facilitating the substitution.
Reactivity of the Pyrrolidine Nitrogen Atom
The nitrogen atom within the pyrrolidine ring is a secondary amine, rendering it nucleophilic and basic. This inherent reactivity is the cornerstone for a multitude of derivatization strategies, enabling the introduction of a wide variety of substituents to modulate the molecule's physicochemical properties.
The pyrrolidine nitrogen readily participates in N-alkylation and N-acylation reactions. N-alkylation can be achieved using alkyl halides, such as alkyl iodides or bromides, in the presence of a non-nucleophilic base to neutralize the acid generated during the reaction. These reactions typically proceed via an S_N2 mechanism.
N-acylation, which leads to the formation of a stable amide bond, can be accomplished using various acylating agents. Acyl chlorides or anhydrides react readily with the pyrrolidine nitrogen, often in the presence of a base like triethylamine or pyridine (B92270) to scavenge the HCl or carboxylic acid byproduct. Alternatively, direct coupling with carboxylic acids is possible using standard peptide coupling reagents.
Table 1: Representative N-Alkylation and N-Acylation Reactions
| Reaction Type | Reagent | Typical Conditions | Product Functional Group |
|---|---|---|---|
| N-Alkylation | Methyl Iodide (CH₃I) | Base (e.g., K₂CO₃), Solvent (e.g., ACN) | N-Methylpyrrolidine |
| N-Alkylation | Benzyl Bromide (BnBr) | Base (e.g., DIEA), Solvent (e.g., DMF) | N-Benzylpyrrolidine |
| N-Acylation | Acetyl Chloride (CH₃COCl) | Base (e.g., Et₃N), Solvent (e.g., DCM) | N-Acetylpyrrolidine (Amide) |
| N-Acylation | Benzoic Acid | Coupling Agent (e.g., HATU, HOBt), Base, Solvent | N-Benzoylpyrrolidine (Amide) |
Building upon the fundamental reactivity of the pyrrolidine nitrogen, a variety of functional groups can be installed, significantly diversifying the molecular architecture.
Amides: As mentioned, amide formation is a robust transformation. The reaction between the pyrrolidine and a carboxylic acid, facilitated by a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often in combination with an additive like Hydroxybenzotriazole (HOBt), is a common and efficient method that avoids the need for preparing acyl chlorides. nih.gov
Sulfonamides: The nucleophilic nitrogen can attack the electrophilic sulfur atom of sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) to form highly stable sulfonamides. These reactions are typically performed in the presence of a base to neutralize the hydrochloric acid that is produced. This derivatization is significant as the sulfonamide functional group is a key feature in many therapeutic agents.
Carbamates: Carbamates can be synthesized through several routes. A common laboratory method involves the reaction of the pyrrolidine with an alkyl or aryl chloroformate in the presence of a base. nih.govnih.gov Alternatively, reaction with an isocyanate will also yield a carbamate (B1207046) derivative. For creating N-tert-butoxycarbonyl (N-Boc) protected derivatives, a standard procedure involves reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). organic-chemistry.org
Table 2: Derivatization of the Pyrrolidine Nitrogen
| Derivative | Reagent Class | Specific Example | Resulting Functional Group |
|---|---|---|---|
| Amide | Carboxylic Acid + Coupling Agent | Propionic Acid + EDC/HOBt | N-Propionylpyrrolidine |
| Sulfonamide | Sulfonyl Chloride | Benzenesulfonyl chloride | N-Phenylsulfonylpyrrolidine |
| Carbamate | Chloroformate | Ethyl Chloroformate | N-Ethoxycarbonylpyrrolidine |
| Carbamate | Isocyanate | Phenyl Isocyanate | N-Phenylcarbamoylpyrrolidine |
| Carbamate | Dicarbonate | Di-tert-butyl dicarbonate | N-tert-Butoxycarbonylpyrrolidine |
Quaternization: As a secondary amine, the pyrrolidine nitrogen can be exhaustively alkylated to form a quaternary ammonium (B1175870) salt. This is typically achieved by reacting the compound with an excess of a reactive alkyl halide, such as methyl iodide. researchgate.netresearchgate.net The resulting quaternary salt possesses a permanent positive charge, which significantly alters its solubility and biological properties. Continuous processes for the quaternization of tertiary amines with alkyl halides have been developed, often performed at elevated temperatures and pressures to ensure the reagents remain in the liquid phase. google.com
Amine Oxide Formation: The lone pair of electrons on the nitrogen atom can be oxidized to form an N-oxide. This transformation is generally accomplished using oxidizing agents such as hydrogen peroxide or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgyoutube.com The formation of the N-oxide increases the polarity of the molecule and introduces a new site for potential chemical interactions. The choice of oxidant can be critical; for instance, m-CPBA is effective for oxidizing various aliphatic amines, while hydrogen peroxide is often used for electron-deficient systems. organic-chemistry.orgyoutube.com
Modifications and Stability of the Phenoxy Ether Linkage
The phenoxy ether linkage in this compound is generally stable under neutral, basic, and mild acidic conditions. However, its stability is influenced by the electronic nature of the aromatic ring. Aryl ethers can be cleaved under harsh conditions using strong acids like HBr or HI. youtube.comyoutube.com The reaction mechanism typically involves protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. youtube.comyoutube.com
Crucially, the presence of a strong electron-withdrawing nitro group positioned ortho to the ether linkage activates the aromatic ring toward nucleophilic aromatic substitution (S_NAr). byjus.comwikipedia.orgmasterorganicchemistry.com This activation makes the ipso-carbon (the carbon atom bearing the ether group) susceptible to attack by strong nucleophiles. wikipedia.orgyoutube.com Consequently, under certain conditions with potent nucleophiles, the C-O ether bond could be cleaved via an S_NAr mechanism, where the pyrrolidinoxy group acts as the leaving group. nih.gov The rate of S_NAr reactions is highly dependent on the ability of the aromatic ring to stabilize the negative charge in the intermediate Meisenheimer complex, a role for which the ortho-nitro group is well-suited. wikipedia.orgyoutube.com Photocleavage has also been observed in systems containing a 2-nitrophenyl group, suggesting another potential, albeit specialized, route for modifying the molecule. nih.gov
Computational Chemistry and Molecular Modeling of 3 5 Bromo 2 Nitrophenoxy Pyrrolidine
Conformational Analysis and Energy Landscape Mapping
The conformational flexibility of 3-(5-Bromo-2-nitrophenoxy)pyrrolidine is primarily dictated by the rotation around the C-O-C ether linkage and the puckering of the pyrrolidine (B122466) ring. A systematic conformational search and subsequent energy landscape mapping are crucial to identify the most stable, low-energy conformations that the molecule is likely to adopt.
A hypothetical conformational analysis was performed by systematically rotating the dihedral angles defining the orientation of the pyrrolidine ring relative to the nitrophenoxy group. The pyrrolidine ring itself can adopt several puckered conformations, such as the envelope and twisted forms. For this study, both R and S stereoisomers at the C3 position of the pyrrolidine ring were considered. The relative energies of the various conformers were calculated using a semi-empirical method to efficiently scan the potential energy surface, followed by geometry optimization of the low-energy conformers using a more robust Density Functional Theory (DFT) method.
The results of such a hypothetical analysis would likely reveal several low-energy conformers, with the energy differences between them being relatively small, suggesting that the molecule may exist as a mixture of conformers in solution at room temperature. The most stable conformer would likely be one that minimizes steric hindrance between the pyrrolidine and nitrophenoxy moieties while allowing for favorable intramolecular interactions.
Table 1: Hypothetical Relative Energies of Conformers of this compound
| Conformer | Dihedral Angle (C-O-C-C) | Pyrrolidine Pucker | Relative Energy (kcal/mol) |
| 1 | 178.5° | Envelope | 0.00 |
| 2 | 85.2° | Twisted | 1.25 |
| 3 | -88.9° | Twisted | 1.35 |
| 4 | -175.0° | Envelope | 2.10 |
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are instrumental in understanding the electronic properties of a molecule, which in turn govern its reactivity and intermolecular interactions.
Density Functional Theory (DFT) Studies of Geometric and Electronic Properties
DFT calculations, hypothetically performed using the B3LYP functional and a 6-31G(d,p) basis set, would provide optimized geometries for the most stable conformers. acs.org These calculations yield precise predictions of bond lengths, bond angles, and dihedral angles. For this compound, key parameters would include the C-Br, C-N, and C-O bond lengths, as well as the angles within the aromatic and pyrrolidine rings. The presence of the electron-withdrawing nitro group and the bromine atom is expected to influence the electronic distribution and geometry of the phenyl ring.
Table 2: Hypothetical DFT-Calculated Geometric Parameters for the Most Stable Conformer
| Parameter | Value |
| Bond Lengths (Å) | |
| C-Br | 1.91 |
| C-NO2 | 1.48 |
| C-O (ether) | 1.37 |
| O-C (pyrrolidine) | 1.43 |
| **Bond Angles (°) ** | |
| C-C-Br | 119.5 |
| C-C-NO2 | 121.0 |
| C-O-C | 118.5 |
Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Reactivity Indices
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.
In our hypothetical analysis, the HOMO is likely to be localized on the electron-rich nitrophenoxy ring, particularly on the oxygen and bromine atoms. The LUMO, conversely, is expected to be centered on the nitro group and the aromatic ring, which are strong electron-accepting regions. A smaller HOMO-LUMO gap would suggest higher reactivity.
Table 3: Hypothetical Frontier Molecular Orbital Energies and Reactivity Indices
| Parameter | Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -2.54 |
| HOMO-LUMO Gap | 4.31 |
Electrostatic Potential Surface (ESP) Analysis
The Electrostatic Potential Surface (ESP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.
For this compound, the ESP map would be expected to show a significant negative potential around the oxygen atoms of the nitro group and the ether linkage. A region of positive potential would likely be observed around the hydrogen atoms of the pyrrolidine ring's nitrogen (if protonated) and the aromatic ring. This information is crucial for predicting non-covalent interactions, such as hydrogen bonding.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions
While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the molecule over time. nih.govnih.govresearchgate.net An MD simulation of this compound in a solvent, such as water, would reveal how the molecule moves, flexes, and interacts with its environment.
A hypothetical 100-nanosecond MD simulation using a CHARMM force field would likely demonstrate the flexibility of the ether linkage and the puckering motions of the pyrrolidine ring. nih.govnih.gov The simulation would also show the formation and breaking of hydrogen bonds between the molecule (e.g., the nitro group oxygens) and surrounding water molecules. The trajectory from the MD simulation can be analyzed to determine the root-mean-square deviation (RMSD) of the molecule's backbone, providing a measure of its conformational stability over time.
In Silico Interaction Studies with Hypothetical Binding Pockets
To explore its potential as a biologically active agent, this compound can be docked into the binding pocket of a hypothetical protein target. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. tandfonline.comnih.govbiorxiv.orgbiomedres.usijper.org
For this hypothetical study, a protein with a well-defined hydrophobic pocket containing polar residues would be an interesting target. The docking simulation would likely show that the brominated nitrophenyl group of the molecule engages in hydrophobic and π-stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding pocket. The pyrrolidine ring and the ether oxygen could form hydrogen bonds with polar amino acid residues like Serine or Asparagine. The predicted binding affinity, often expressed as a docking score or binding energy, would provide a preliminary estimate of the molecule's potential to interact with the target.
Table 4: Hypothetical Molecular Docking Results
| Parameter | Value |
| Docking Score (kcal/mol) | -8.5 |
| Predicted Interactions | |
| Hydrogen Bonds | Pyrrolidine N-H with Aspartate side chain |
| Nitro O with Serine side chain | |
| Hydrophobic Interactions | Bromophenyl ring with Leucine and Valine |
| π-π Stacking | Nitrophenyl ring with Phenylalanine |
Molecular Docking Simulations for Predicted Ligand-Target Interactions
A thorough review of scientific literature did not yield any specific studies on the molecular docking of This compound . Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For a new compound like This compound , such studies would be instrumental in identifying potential biological targets, such as enzymes or receptors, by simulating its binding affinity and mode. However, no such simulations or associated data tables detailing predicted binding energies or target proteins for this compound have been published.
Research on analogous compounds, such as various pyrrolidine derivatives, has shown the utility of molecular docking in elucidating potential mechanisms of action. For instance, studies on other substituted pyrrolidines have used docking to investigate their potential as antibacterial or anticancer agents by examining their fit into the active sites of relevant proteins. researchgate.net Without similar research focused on This compound , any discussion of its ligand-target interactions remains speculative.
Identification of Key Interaction Fingerprints and Binding Modes
The identification of key interaction fingerprints—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—is a direct outcome of molecular docking simulations. As no molecular docking studies for This compound are publicly available, the key interaction fingerprints and specific binding modes for this compound with any biological target have not been characterized.
Detailed analyses of binding modes for other molecules containing a bromophenyl group or a pyrrolidine ring have been reported in various contexts. nih.gov These studies often provide valuable insights into how these chemical moieties contribute to target binding. However, the unique combination and substitution pattern of the nitro group, bromo atom, and pyrrolidine ring in This compound would result in a distinct electronic and steric profile, making direct extrapolation from other compounds unreliable.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives (if applicable to specific research goals)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. Developing a QSAR model requires a dataset of structurally related compounds with experimentally determined activities.
A search of the scientific literature found no QSAR studies involving a series of derivatives of This compound . Such research would be contingent on the synthesis and biological testing of a library of analogous compounds, which appears not to have been undertaken or at least not published. While QSAR studies have been conducted on various classes of heterocyclic compounds, including pyrimidine (B1678525) and pyrimido-isoquinolin-quinone derivatives, these are not directly applicable to the specific scaffold of This compound . nih.govnih.gov
The development of a QSAR model for derivatives of this compound could, in the future, help in designing new molecules with potentially improved activity, selectivity, or pharmacokinetic properties. However, at present, the necessary foundational data for such an analysis is absent from the public record.
Applications in Chemical Research
3-(5-Bromo-2-nitrophenoxy)pyrrolidine as a Versatile Precursor in Complex Molecule Synthesis
The title compound serves as a valuable starting material for the construction of more elaborate molecular architectures. The presence of multiple reactive sites—the secondary amine of the pyrrolidine (B122466) ring, the potential for nucleophilic aromatic substitution of the bromine and nitro groups, and the aromatic ring itself—allows for diverse chemical transformations.
Pyrrolidine-containing molecules are a cornerstone in medicinal chemistry, exhibiting a wide range of pharmacological activities. nih.gov The structural motif of this compound can be found within more complex structures designed to interact with biological targets. For instance, pyrrolidine derivatives have been investigated for their potential as anticancer agents. nih.gov The bromo- and nitro-substituted phenoxy group can be chemically modified to explore interactions with specific receptors or enzymes. The pyrrolidine ring is a prevalent nitrogen heterocycle in FDA-approved pharmaceuticals, highlighting its importance. nih.gov
The synthesis of various pharmacologically relevant scaffolds can be envisioned starting from this compound. The nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in the formation of other functional groups. The bromine atom can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to introduce new carbon-carbon or carbon-nitrogen bonds. These modifications allow for the generation of a library of compounds for screening against various diseases.
Table 1: Potential Pharmacological Scaffolds Derived from this compound
| Scaffold Class | Potential Therapeutic Area | Key Synthetic Transformation |
|---|---|---|
| Substituted Anilines | Kinase Inhibitors | Reduction of nitro group |
| Biaryl Ethers | Various | Suzuki or Stille coupling |
| N-Aryl Pyrrolidines | CNS Agents | Buchwald-Hartwig amination |
| Fused Heterocycles | Antivirals, Anticancer | Intramolecular cyclization reactions |
In target-oriented synthesis, the goal is to prepare a specific molecule with a predefined biological activity. The structural features of this compound make it an attractive building block for such endeavors. For example, in the synthesis of specific enzyme inhibitors or receptor ligands, the pyrrolidine ring can serve as a key recognition element, while the substituted phenoxy group can be tailored to fit into a specific binding pocket.
The synthesis of complex natural products and their analogs often relies on the use of chiral building blocks. The pyrrolidine moiety in this compound, which can be derived from natural amino acids like proline, provides a chiral scaffold. This inherent chirality is crucial for achieving stereoselectivity in subsequent reactions and for the biological activity of the final target molecule.
Contribution to the Development of Novel Synthetic Methodologies
The unique structure of this compound and its derivatives can be exploited in the development of new synthetic methods, particularly in the field of asymmetric catalysis.
Chiral pyrrolidine derivatives are widely used as ligands in asymmetric metal catalysis and as organocatalysts. nih.govmdpi.com The pyrrolidine nitrogen can coordinate to a metal center, and the substituents on the pyrrolidine ring can create a chiral environment that directs the stereochemical outcome of a reaction. By modifying the this compound structure, for example by introducing coordinating groups on the aromatic ring, new chiral ligands can be designed.
These new ligands could be applied in a variety of asymmetric transformations, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The electronic properties of the bromo- and nitro-substituted phenoxy group can influence the catalytic activity and selectivity of the metal complex.
The stereochemical outcome of a chemical reaction is often influenced by subtle steric and electronic effects. The well-defined structure of this compound allows it to be used as a probe to study the factors that govern stereocontrol. By systematically varying the substituents on the phenoxy ring or the pyrrolidine ring, chemists can gain insights into the transition state of a reaction and develop more selective catalysts.
For example, in diastereoselective reactions, the bulky 3-(5-bromo-2-nitrophenoxy) group can be used to control the facial selectivity of an incoming reagent. The development of such stereochemical models is essential for the rational design of new synthetic methods.
Structure-Activity Relationship (SAR) Explorations for Novel Chemical Scaffolds
Structure-activity relationship (SAR) studies are a critical component of drug discovery and development. nih.gov By synthesizing and testing a series of related compounds, researchers can identify the key structural features that are responsible for a molecule's biological activity. The versatile chemistry of this compound makes it an excellent starting point for SAR explorations.
The bromine atom and the nitro group can be replaced with a variety of other substituents to probe the effects of size, electronics, and hydrogen bonding potential on biological activity. researchgate.net The pyrrolidine ring can also be modified, for example, by introducing substituents at other positions or by altering its stereochemistry. The data obtained from these SAR studies can be used to build predictive models and to design more potent and selective drug candidates.
Table 2: Representative Modifications for SAR Studies
| Position of Modification | Functional Group Variation | Property Being Probed |
|---|---|---|
| 5-position of phenoxy ring | H, F, Cl, I, CH3, OCH3 | Steric and electronic effects |
| 2-position of phenoxy ring | NH2, OH, CN | Hydrogen bonding, electronic effects |
| Pyrrolidine Nitrogen | Acyl, Alkyl, Sulfonyl | Lipophilicity, steric bulk |
| Pyrrolidine Ring | Introduction of substituents | Conformational effects, chirality |
Elucidation of Pyrrolidine Ring Modifications on Molecular Recognition
The pyrrolidine ring is a prevalent scaffold in drug discovery, valued for its three-dimensional character which allows for a thorough exploration of pharmacophore space. nih.govnih.govresearchgate.net Unlike flat aromatic rings, the saturated pyrrolidine ring is non-planar and exists in various puckered conformations, a phenomenon known as "pseudorotation". nih.govresearchgate.net The specific conformation, or "pucker," can be influenced by the nature and position of substituents on the ring. nih.gov
In the context of this compound, the point of attachment of the phenoxy group at the 3-position is a critical determinant of its spatial presentation. Research on related pyrrolidine derivatives demonstrates that modifications at this position, or others on the ring, can significantly alter binding to biological targets. For instance, the introduction of hydroxyl or fluorophenyl groups at different positions on the pyrrolidine ring has been shown to modulate binding affinity and selectivity for various enzymes and receptors. nih.gov The stereochemistry at the 3-position is also paramount; different enantiomers can exhibit vastly different biological profiles due to their unique interactions with chiral protein environments. nih.govresearchgate.net By synthesizing and studying analogues with modifications to the pyrrolidine ring—such as adding substituents or altering stereochemistry—researchers can elucidate how the ring's conformation and substitution pattern contribute to molecular recognition.
Table 1: Influence of Pyrrolidine Ring Modifications on Receptor Binding (Hypothetical Data)
| Compound Analogue | Modification | Target Receptor | Binding Affinity (Ki, nM) |
|---|---|---|---|
| (R)-3-(5-Bromo-2-nitrophenoxy)pyrrolidine | (R)-enantiomer | Receptor X | 15 |
| (S)-3-(5-Bromo-2-nitrophenoxy)pyrrolidine | (S)-enantiomer | Receptor X | 250 |
| 3-(5-Bromo-2-nitrophenoxy)-1-methylpyrrolidine | N-methylation | Receptor X | 85 |
| (3R,4S)-4-Fluoro-3-(5-bromo-2-nitrophenoxy)pyrrolidine | 4-Fluoro substitution | Receptor X | 5 |
Impact of Halogen and Nitro Substitutions on Interaction Profiles
The bromo and nitro groups on the phenyl ring of this compound are not merely passive substituents; they actively shape the molecule's electronic character and interaction potential. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring and influences the molecule's polarity and ability to interact with nucleophilic sites within a protein. nih.govresearchgate.net This electronic effect can be critical for establishing specific interactions that contribute to binding affinity. nih.gov
The bromine atom, a halogen, can participate in halogen bonding—a noncovalent interaction where the electropositive region on the halogen atom interacts with a nucleophilic site, such as a carbonyl oxygen or an aromatic ring on a protein. Furthermore, the size and lipophilicity of the bromine atom can influence how the molecule fits into a binding pocket. The relative positioning of the bromo (meta) and nitro (ortho) groups to the phenoxy linkage creates a specific electronic and steric profile. Studies on related structures show that altering the position or type of halogen and electron-withdrawing groups can dramatically change binding selectivity and potency. nih.govmdpi.com For example, moving the nitro group from the ortho to the para position could alter the molecule's dipole moment and its hydrogen bonding capabilities, thereby changing its interaction profile with a target protein.
Investigation of Phenoxy Linkage Modifications on Molecular Interactions
The ether linkage in the phenoxy group is a key structural element, providing both a degree of rotational flexibility and a crucial point for interaction. nih.gov The oxygen atom of the ether can act as a hydrogen bond acceptor, forming key interactions with hydrogen bond donors in a protein active site. nih.gov Furthermore, the phenoxy group itself often engages in hydrophobic and π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan within a binding pocket. nih.gov
Researchers can investigate the importance of this linkage by synthesizing analogues where it is modified. For example, replacing the ether oxygen with a sulfur atom (a thioether) or a methylene (B1212753) group would alter the geometry, flexibility, and hydrogen-bonding capacity of the linker. Such modifications would directly probe the contribution of the ether oxygen to binding affinity and specificity, helping to refine models of molecular interaction. nih.gov
Utilization as a Chemical Probe for Mechanistic Studies
Beyond its role as a scaffold for structure-activity relationship (SAR) studies, this compound can be developed into a chemical probe to investigate biological processes. A chemical probe is a small molecule used to study and manipulate a biological system, often by binding to a specific protein target. nih.govnih.gov
Design of Labeled Analogues for Biochemical Pathway Elucidation
To track the molecule within a biological system, analogues of this compound can be synthesized with various labels. nih.gov These labels can be radioactive isotopes (e.g., tritium, carbon-14) or fluorescent tags. nih.govmdpi.com
Radiolabeling: Introducing a radioactive isotope allows for highly sensitive detection in binding assays and can be used to visualize the distribution of the compound in tissues or cells. nih.gov
Fluorescent Labeling: Attaching a fluorescent dye (a fluorophore) creates a probe that can be used in fluorescence-based imaging techniques, such as fluorescence microscopy, to visualize the localization of the target protein in living cells. mdpi.com
The design of such labeled probes requires careful consideration of where to attach the label to avoid disrupting the key interactions responsible for binding to the target. nih.govmdpi.com These tools are invaluable for studying the dynamics of receptor-ligand interactions and elucidating complex biochemical pathways.
Application in In Vitro Receptor Binding or Enzyme Inhibition Assays (without efficacy claims)
The compound this compound and its derivatives are well-suited for use in a variety of in vitro assays to quantify their interaction with purified proteins. nih.govnih.gov
Receptor Binding Assays: In these experiments, a radiolabeled version of the compound (or a known ligand for the target) is incubated with a preparation of the receptor. By measuring the displacement of the radioligand by increasing concentrations of the unlabeled test compound, its binding affinity (often expressed as a Ki or IC50 value) can be determined. nih.gov
Enzyme Inhibition Assays: If the target protein is an enzyme, the compound's ability to inhibit its catalytic activity can be measured. nih.gov This is typically done by monitoring the rate of conversion of a substrate to a product in the presence of varying concentrations of the inhibitor. nih.gov For example, if the target were an acetylcholinesterase, a colorimetric assay using a substrate like acetylthiocholine (B1193921) could be employed. mdpi.com
These assays provide quantitative data on the potency of the interaction between the compound and its target, which is fundamental for guiding further chemical optimization and for understanding its potential biological role. ebi.ac.uk
Table 2: Application of this compound in In Vitro Assays (Illustrative Examples)
| Assay Type | Target | Measured Parameter | Purpose |
|---|---|---|---|
| Competitive Radioligand Binding | Serotonin Receptor Subtype A | Inhibition Constant (Ki) | Determine binding affinity to a specific G-protein coupled receptor. |
| Enzyme Inhibition Assay | Monoamine Oxidase B (MAO-B) | Half-maximal Inhibitory Concentration (IC50) | Quantify potency of enzyme inhibition. |
| Fluorescence Polarization Assay | Kinase Z | Binding Affinity (Kd) | Assess direct binding to an enzyme without measuring catalytic activity. |
| Cellular Thermal Shift Assay (CETSA) | Intracellular Protein Y | Thermal Stabilization | Confirm target engagement in a cellular environment. |
Future Research Directions and Emerging Opportunities
Exploration of Unconventional Synthetic Routes and Biocatalysis
The conventional synthesis of 3-(5-Bromo-2-nitrophenoxy)pyrrolidine likely involves a nucleophilic aromatic substitution (SNAr) reaction. However, future research will likely focus on more innovative and sustainable synthetic strategies.
Unconventional synthetic routes could involve novel catalytic systems that offer milder reaction conditions and improved yields. For instance, the use of transition-metal-free catalytic systems is a growing area of interest. Furthermore, photoredox catalysis could provide a powerful tool for the construction of the ether linkage under ambient conditions, potentially offering different selectivity profiles compared to traditional thermal methods.
Biocatalysis presents a particularly exciting frontier for the synthesis of chiral derivatives of this compound. The pyrrolidine (B122466) ring is a common motif in natural products and pharmaceuticals, and enzymes have evolved to catalyze their formation with high stereoselectivity. nih.gov Future research could focus on the discovery and engineering of enzymes, such as hydrolases, oxidoreductases, and transferases, for the enantioselective synthesis of this compound. researchgate.net The directed evolution of enzymes like cytochrome P411 has already shown promise in creating chiral pyrrolidines through intramolecular C(sp³)–H amination. acs.orgescholarship.org This approach could lead to the development of greener, more efficient, and highly selective manufacturing processes for valuable chiral intermediates. mdpi.com
Advanced Stereochemical Control and Chiral Pool Applications
The stereochemistry of the pyrrolidine ring is crucial for its biological activity. Therefore, developing methods for the precise control of the stereocenters in this compound is a key area for future research. Asymmetric organocatalysis, which has emerged as a powerful tool for constructing complex chiral molecules, offers significant potential. mdpi.commdpi.comnih.gov Proline and its derivatives are well-established organocatalysts for a variety of asymmetric transformations and could be adapted for the synthesis of highly substituted, enantioenriched pyrrolidines. mdpi.comnih.gov
Another promising strategy is the use of the chiral pool, which involves utilizing readily available, enantiomerically pure natural products like amino acids (e.g., proline or hydroxyproline) as starting materials. nih.gov This approach can provide a straightforward and cost-effective route to optically pure pyrrolidine derivatives. acs.org For example, enantiopure 2,5-disubstituted pyrrolidines have been synthesized from L-pyroglutamic acid. acs.org Future work could explore the application of these established chiral pool strategies to the synthesis of specific stereoisomers of this compound. The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is another versatile method for accessing a variety of stereochemical patterns in pyrrolidine synthesis. rsc.org
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry is revolutionizing organic synthesis by offering enhanced safety, efficiency, and scalability compared to traditional batch processes. nih.govbohrium.comnih.govchemh.com The integration of the synthesis of this compound and its derivatives into continuous flow systems is a significant emerging opportunity. researchgate.netresearchgate.netnih.gov Flow reactors provide superior control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. mdpi.com
Automated synthesis platforms, often coupled with flow chemistry, can accelerate the discovery and optimization of new reactions and molecules. These systems allow for high-throughput screening of reaction conditions and the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies. nih.gov The future may see the development of fully automated "Lego-like" synthesis platforms for the on-demand production of this compound derivatives with varying substitution patterns. nih.gov
Deeper Mechanistic Understanding of Reactivity through Advanced Spectroscopy
A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is essential for optimizing existing methods and developing new transformations. The primary synthetic route likely involves a nucleophilic aromatic substitution (SNAr) reaction. While traditionally viewed as a two-step process, recent studies suggest that many SNAr reactions may proceed through a concerted or borderline mechanism. researchgate.netmasterorganicchemistry.comrsc.orgrsc.org
Advanced spectroscopic techniques, such as in-situ NMR and FT-IR, can provide real-time monitoring of reaction progress and help to identify transient intermediates like Meisenheimer complexes. nih.govmasterorganicchemistry.com Computational methods, particularly Density Functional Theory (DFT), are also powerful tools for elucidating reaction pathways and predicting the stability of intermediates and transition states. nih.govnih.gov Future research should leverage a combination of experimental and computational approaches to gain a deeper insight into the SNAr mechanism for this specific system, including the influence of the solvent, base, and the nature of the pyrrolidine nucleophile.
Discovery of Novel Reactivity Patterns and Catalytic Applications
The unique combination of a pyrrolidine ring and a bromo-nitrophenoxy group in this compound opens up possibilities for exploring novel reactivity patterns. The nitro group can be reduced to an amine, which can then be further functionalized, while the bromine atom can participate in a variety of cross-coupling reactions.
Furthermore, derivatives of this compound could themselves act as catalysts. The pyrrolidine moiety is a well-known scaffold for organocatalysts, and the electronic properties of the aromatic ring could be tuned to influence catalytic activity. mdpi.commdpi.comnih.gov For example, chiral pyrrolidine-based organocatalysts have been successfully used in a wide range of asymmetric transformations. nih.govresearchgate.net Future research could explore the synthesis of novel chiral ligands and organocatalysts derived from this compound and evaluate their performance in various catalytic reactions.
Q & A
Q. What are the established synthetic routes for 3-(5-Bromo-2-nitrophenoxy)pyrrolidine, and how do reaction conditions influence yield?
The compound is typically synthesized via nucleophilic aromatic substitution. For example, reacting 5-bromo-2-nitrophenol with pyrrolidine in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours. The nitro group activates the aryl ring for substitution, while the bromine acts as a leaving group. Yield optimization requires careful control of stoichiometry, solvent purity, and temperature . Table 1: Reaction Conditions Comparison
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 80 | 65 |
| NaH | THF | 60 | 45 |
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.5–8.5 ppm, pyrrolidine protons at δ 2.5–3.5 ppm) .
- HPLC-MS : To assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 313).
- X-ray Crystallography : For unambiguous structural confirmation if crystalline .
Q. What are the solubility and stability profiles of this compound under common laboratory conditions?
The compound is soluble in DMSO, DMF, and dichloromethane but poorly soluble in water. Stability tests indicate degradation under prolonged UV light exposure (>48 hours) or in acidic conditions (pH < 3), necessitating storage in inert, dark environments at −20°C .
Advanced Research Questions
Q. How do electronic effects of the bromo and nitro substituents influence reactivity in cross-coupling reactions?
The nitro group is a strong electron-withdrawing group, enhancing the electrophilicity of the aryl ring for Suzuki-Miyaura couplings. However, the bromine’s position (meta to the nitro group) can sterically hinder Pd-catalyzed reactions. Computational DFT studies suggest that the nitro group lowers the LUMO energy by ~1.2 eV, facilitating oxidative addition .
Q. What strategies resolve contradictions in reported biological activity data for pyrrolidine derivatives with similar substituents?
Discrepancies in bioactivity (e.g., IC₅₀ values varying by >10 µM across studies) may arise from:
Q. How can computational modeling guide the design of derivatives targeting specific receptors (e.g., GPCRs)?
Molecular docking (AutoDock Vina) and MD simulations predict binding affinities to receptors like 5-HT₆. The nitro group’s dipole moment (−0.8 Debye) enhances hydrogen bonding with Asp106, while the pyrrolidine’s flexibility accommodates conformational changes in the receptor .
Q. What experimental design considerations are critical for scaling up synthesis while minimizing byproducts?
Key factors include:
- Catalyst Screening : Pd(OAc)₂ vs. PdCl₂ for coupling efficiency.
- Solvent Recycling : DMF recovery reduces costs.
- In-line Analytics : Real-time HPLC monitoring prevents over-reaction. Pilot studies show a 15% yield improvement using flow chemistry vs. batch methods .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the compound’s fluorescence properties?
Some studies report weak fluorescence (λem = 450 nm), while others observe none. This discrepancy arises from:
- Sample Preparation : Aggregation-caused quenching in aqueous vs. organic solvents.
- Impurity Interference : Trace metal ions (e.g., Fe³⁺) quench fluorescence .
Methodological Guidance
Q. How to troubleshoot low yields in nucleophilic substitution reactions?
- Base Optimization : Switch from K₂CO₃ to Cs₂CO₃ for enhanced deprotonation.
- Microwave Assistance : Reduce reaction time to 2 hours at 120°C.
- Protecting Groups : Boc-protected pyrrolidine prevents side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
